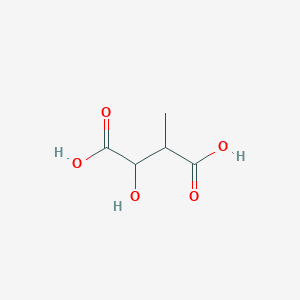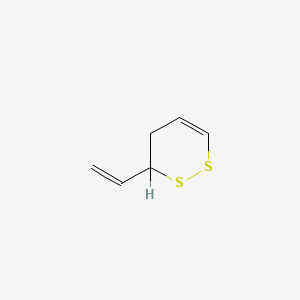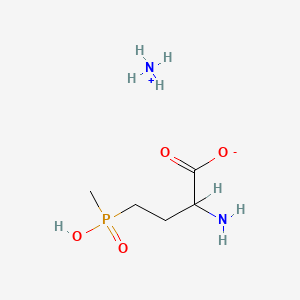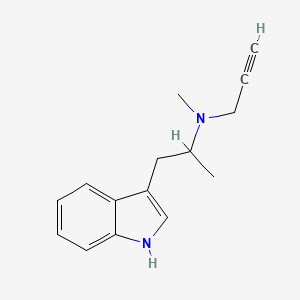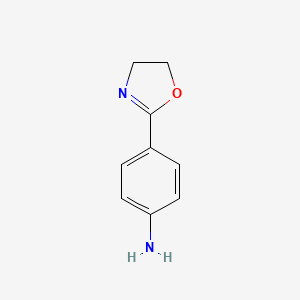
4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxazole-aniline derivatives often involves intricate steps to ensure the correct formation of the oxazole ring and its subsequent attachment to the aniline moiety. A novel approach highlighted involves the electrochemical synthesis of a polymer based on an aniline derivative, demonstrating the versatility of aniline-based monomers in creating high-conducting materials for potential application in solar cells, showcasing a method to link functional groups to aniline at the para position and optimize electrochemical conditions for desired properties (Shahhosseini et al., 2016).
Molecular Structure Analysis
The molecular structure of oxazole-aniline derivatives is typically confirmed using spectroscopic techniques such as infrared (IR), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopies. These techniques validate the formation of the oxazole ring and its proper linkage to the aniline group, providing insights into the electronic and spatial configuration which are crucial for understanding the compound's reactivity and properties. The synthesis and structural elucidation of novel oxazepine derivatives via cycloaddition reactions serve as a testament to the complexity and diversity of aniline derivatives' molecular frameworks (Ramadan, 2018).
Wissenschaftliche Forschungsanwendungen
Anti-tubercular Activity
A study by Dighe et al. (2012) synthesized derivatives of 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline, evaluating them for anti-tubercular activity. They discovered that these compounds exhibit potential anti-tubercular properties against Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-tuberculosis drugs Dighe et al., 2012.
Transition Metal Coordination Chemistry
Research by Gómez et al. (1999) focused on the coordination chemistry of oxazoline ligands, including 4,5-Dihydro-1,3-oxazole derivatives. They highlighted their use as chiral auxiliaries in asymmetric syntheses, leveraging their versatility and straightforward synthesis from readily available precursors Gómez et al., 1999.
Organic Synthesis and Molecular Structure
Karczmarzyk et al. (2011) synthesized a compound involving this compound, examining its molecular structure and the implications for organic synthesis. The study revealed the potential of such compounds in creating complex molecular architectures due to their stable and versatile structural properties Karczmarzyk et al., 2011.
Electroluminescent Properties
Research on indazole, pyrazole, and triazole/triphenylamine-based compounds by Jin et al. (2020) explored their electroluminescent properties, where this compound derivatives showed potential as materials for organic light-emitting diodes (OLEDs). Their work indicates the role these compounds can play in advancing OLED technology Jin et al., 2020.
Eigenschaften
IUPAC Name |
4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTGVXOSFVZIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329799 | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54472-46-7 | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

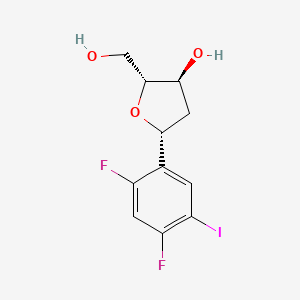

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)
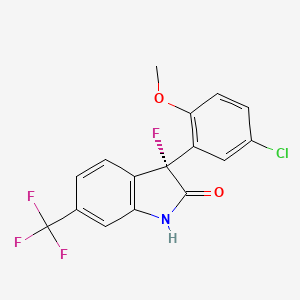
![1-[(1-Cyclopentyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B1218511.png)
